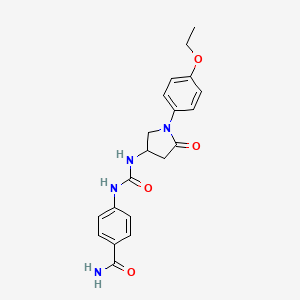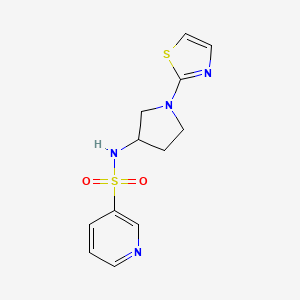
4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures, such as 4-TERT-BUTYL-N-(4-ETHOXYPHENYL)BENZAMIDE and 4-ETHOXY-N-(4-ETHOXYPHENYL)BENZAMIDE, are known . They are typically used in laboratory settings for various chemical reactions.
Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques like X-ray single-crystal diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the ChemSpider database provides information on the molecular formula, average mass, and monoisotopic mass of similar compounds .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have developed various benzamide derivatives, including compounds structurally similar to 4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide, focusing on their synthesis and potential biological activities. These studies often aim to evaluate the compounds' efficacy against various cancer cell lines or their role as modulators in different biological pathways.
Antiproliferative Activity and Mechanism of Action : Some compounds have been investigated for their antiproliferative activity against human lung carcinoma cells, highlighting mechanisms such as the activation of intrinsic apoptotic pathways and the TRAIL-inducing death pathway. This research suggests potential applications in cancer therapy by targeting specific cellular mechanisms to induce cell death in cancer cells (Raffa et al., 2019).
Neuroleptic Activity : Another study focused on the synthesis of benzamides as potential neuroleptics, showing a good correlation between structure and activity. This research indicates the potential use of similar compounds in the treatment of psychosis, based on their inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).
Antioxidant Activity : The synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been explored, with some compounds identified as potent antioxidants. This suggests potential applications in the development of antioxidant therapies or supplements (Tumosienė et al., 2019).
Potential Nootropic Agents
The exploration of nootropic activity in related compounds, such as the transformation of 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine to carboxamides and the subsequent testing for nootropic activity, suggests applications in enhancing cognitive functions or treating cognitive impairments (Valenta et al., 1994).
Autophagy Induction and Anticancer Effects
Novel sorafenib-based analogs structurally related to the core benzamide structure have been studied for their cytotoxic responses in various cancer cell lines. These compounds show potential for anticancer effects through mechanisms like autophagy induction, highlighting the versatility of benzamide derivatives in cancer research (Wecksler et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-2-28-17-9-7-16(8-10-17)24-12-15(11-18(24)25)23-20(27)22-14-5-3-13(4-6-14)19(21)26/h3-10,15H,2,11-12H2,1H3,(H2,21,26)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYFRTQRNHBYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane](/img/structure/B2804653.png)





![N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide](/img/structure/B2804660.png)

![8-Oxaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2804666.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2804668.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2804670.png)

![3-(4-methoxybenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2804674.png)
